2,3-Difluoro-6-nitroanisole
Overview
Description
2,3-Difluoro-6-nitroanisole is an organic compound with the molecular formula C7H5F2NO3. It is also known by its IUPAC name, 1,2-difluoro-3-methoxy-4-nitrobenzene . This compound is characterized by the presence of two fluorine atoms, a nitro group, and a methoxy group attached to a benzene ring. It appears as a pale yellow liquid and is used as an intermediate in various chemical syntheses .
Preparation Methods
The synthesis of 2,3-Difluoro-6-nitroanisole typically involves the fluorine substitution and nitration of methyl ether . One common method includes reacting p-methyl ether with hydrogen fluoride and nitric acid. The reaction conditions must be carefully controlled to ensure the correct substitution pattern and to avoid unwanted side reactions .
Chemical Reactions Analysis
2,3-Difluoro-6-nitroanisole undergoes several types of chemical reactions, including:
Fluorination: The substitution of hydrogen atoms with fluorine atoms.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Common reagents used in these reactions include nitric acid for nitration, hydrogen fluoride for fluorination, and reducing agents such as hydrogen gas or metal hydrides for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,3-Difluoro-6-nitroanisole is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of pharmaceuticals.
Industry: In the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2,3-Difluoro-6-nitroanisole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions .
Comparison with Similar Compounds
2,3-Difluoro-6-nitroanisole can be compared with other similar compounds such as:
- 2,4-Difluoro-6-nitroanisole
- 3,4-Difluoro-2-methoxynitrobenzene
- 2,3-Difluoro-4-nitroanisole
These compounds share similar structural features but differ in the position of the substituents on the benzene ring. The unique arrangement of fluorine and nitro groups in this compound gives it distinct chemical properties and reactivity .
Properties
IUPAC Name |
1,2-difluoro-3-methoxy-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c1-13-7-5(10(11)12)3-2-4(8)6(7)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWRUHXLSHZAEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382269 | |
Record name | 2,3-Difluoro-6-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66684-60-4 | |
Record name | 1,2-Difluoro-3-methoxy-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66684-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Difluoro-6-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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